

Comprehensive Technical Guide: Vactosertib as a TGF- β Signaling Pathway Inhibitor in Oncology

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Compound Focus: Vactosertib

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Introduction to Vactosertib and TGF- β Pathway Targeting

Vactosertib (development code TEW-7197) represents a significant advancement in targeted cancer therapy as a highly potent, selective, and **orally-available small molecule inhibitor** of the transforming growth factor-beta type I receptor kinase (TGF- β RI/ALK5). This inhibitor has emerged as a promising therapeutic approach for various malignancies, particularly those characterized by **TGF- β pathway dysregulation**, which plays a crucial role in tumor progression, metastasis, and immunosuppression. Developed by Medpacto (Seoul, South Korea), **vactosertib** has progressed through preclinical development to multiple clinical trials, demonstrating acceptable safety profiles and encouraging efficacy signals in early-phase studies across various cancer types including multiple myeloma, pancreatic cancer, and colorectal carcinoma [1] [2] [3].

The therapeutic rationale for targeting the TGF- β pathway stems from its **dual role in carcinogenesis**—acting as a tumor suppressor in early-stage disease while functioning as a tumor promoter in established malignancies. In advanced cancers, TGF- β signaling enhances tumor growth, promotes epithelial-to-mesenchymal transition (EMT), stimulates angiogenesis, induces drug resistance, and suppresses host immune responses against tumors [4]. The **immunosuppressive functions** of TGF- β within the tumor

microenvironment include inhibition of cytotoxic T-cell and NK cell activity, induction of regulatory T-cells (Tregs), and impairment of antigen-presenting cell function, collectively facilitating immune evasion [4]. **Vactosertib** addresses these multifaceted oncogenic functions by specifically inhibiting the TGF- β type I receptor kinase, thereby blocking downstream Smad-dependent signaling cascades and their associated protumorigenic effects [1] [2].

Drug Profile and Development Status

Table 1: Basic drug profile of **Vactosertib**

Parameter	Specification
Development Code	TEW-7197
Generic Name	Vactosertib
Drug Class	Small molecule TGF- β receptor I kinase inhibitor
Molecular Target	ALK5 (TGF- β RI) with additional activity against ALK4
Administration Route	Oral
Developer	Medpacto, Seoul, South Korea
Clinical Stage	Phase 1b/2 trials in multiple cancer types
Key Combination Partners	Pomalidomide, gemcitabine, PRMT5 inhibitors, immune checkpoint inhibitors

Vactosertib demonstrates **favorable pharmacokinetic properties** with a time to maximum concentration (Tmax) of approximately 1.3-1.5 hours and a half-life (t1/2) of 3.3-3.5 hours based on clinical data. The drug exhibits dose-proportional exposure with an AUCobs of 4251.8 ± 1307.6 ng/mL·h at the 200 mg twice daily dose level [2]. In comparative profiling studies, **vactosertib** has demonstrated **significantly enhanced potency** over earlier-generation TGF- β pathway inhibitors such as galunisertib, with a dissociation constant (Kd) of approximately 4 nM for ALK5 compared to 52 nM for galunisertib [3]. This improved target affinity,

combined with an acceptable safety profile observed in clinical trials to date, positions **vactosertib** as a promising second-generation TGF- β pathway inhibitor with potential applications across multiple oncology indications.

Mechanism of Action & Signaling Pathway

TGF- β Signaling Pathway Fundamentals

The TGF- β signaling cascade represents a **critical cellular pathway** that regulates fundamental processes including proliferation, differentiation, apoptosis, motility, invasion, extracellular matrix production, angiogenesis, and immune responses [4]. In the canonical pathway, **TGF- β ligands** (TGF- β 1, 2, and 3) bind to tetrameric receptor complexes composed of TGF- β receptor types I and II (TGF- β RI and TGF- β RII), which possess intrinsic serine/threonine kinase activity. Upon ligand binding, TGF- β RII phosphorylates and activates TGF- β RI, which subsequently **phosphorylates Smad2/Smad3** proteins. These activated R-Smads then form complexes with Smad4 and translocate to the nucleus where they function as **transcription factors** regulating the expression of numerous target genes involved in both tumor-suppressing and tumor-promoting activities [1] [4].

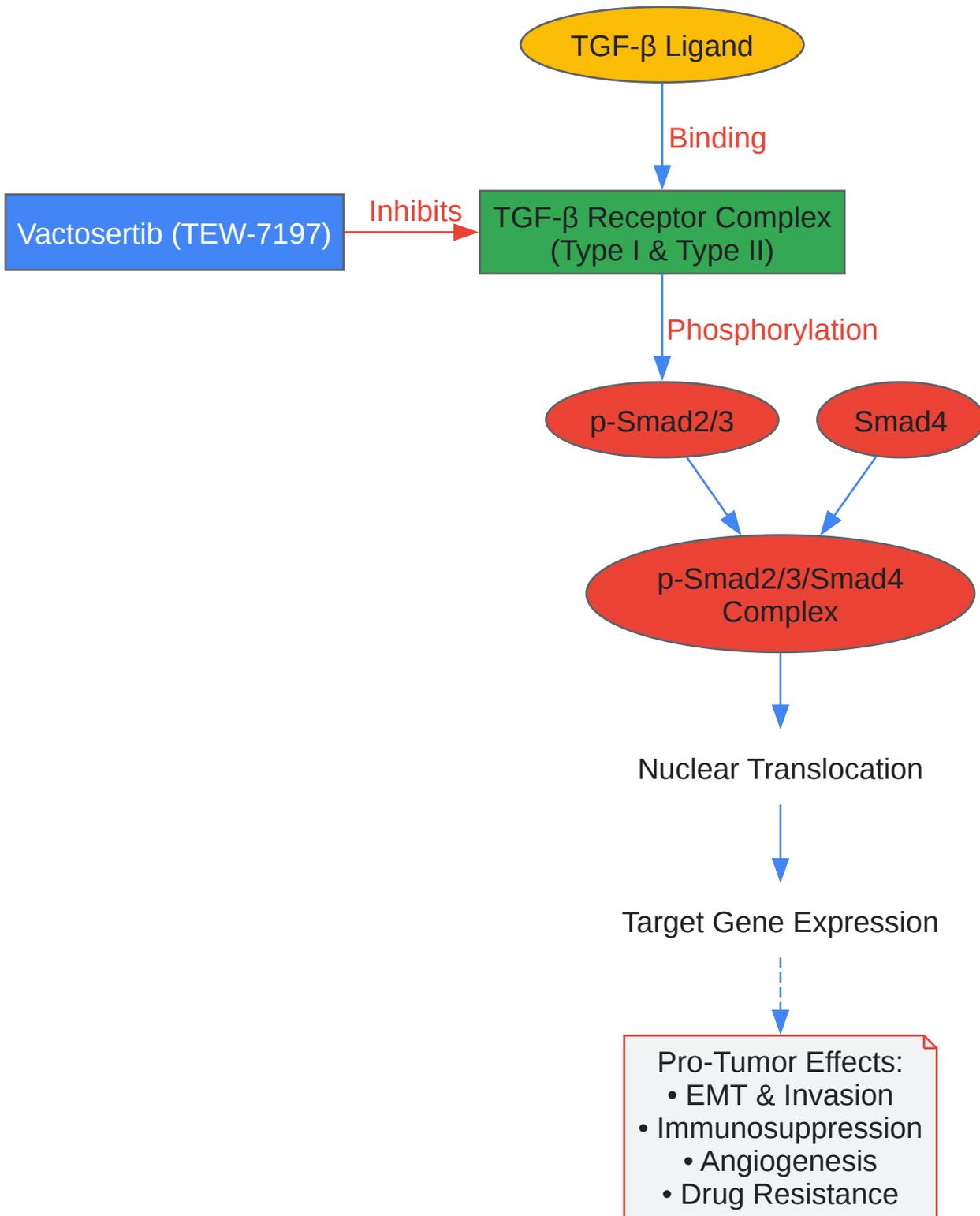
In normal epithelial cells and early-stage tumors, TGF- β signaling exerts **tumor-suppressive effects** primarily through cell-cycle arrest in G1 phase via induction of cyclin-dependent kinase inhibitors p15, p21, and p57, along with pro-apoptotic factors including Bim, DAPK, and GADD45 β [4]. However, in advanced cancers, the pathway undergoes a functional switch to promote **tumor-enhancing activities** including epithelial-mesenchymal transition (EMT) through induction of transcription factors such as SNAIL, SLUG, ZEB1, and ZEB2; stimulation of angiogenesis via vascular endothelial growth factor (VEGF) induction; enhancement of metastatic potential through matrix metalloproteinase (MMP) production; and suppression of antitumor immunity through multiple mechanisms [4].

Vactosertib's Molecular Mechanism

Vactosertib functions as a **competitive ATP-binding site inhibitor** that specifically targets the intracellular kinase domain of TGF- β RI (ALK5), thereby preventing receptor autophosphorylation and subsequent

activation of downstream Smad signaling cascades [1] [3]. The drug exhibits **high binding affinity** for ALK5 with a Kd of approximately 4 nM, and also demonstrates activity against the related activin receptor-like kinase 4 (ALK4) with a Kd of 13 nM [3]. By blocking TGF- β RI kinase activity, **vactosertib** effectively inhibits the phosphorylation of Smad2 and Smad3, preventing the formation of transcriptionally active R-Smad/Smad4 complexes and their nuclear translocation [1] [2]. This mechanism ultimately leads to the **suppression of TGF- β -responsive gene expression** programs that drive cancer progression, including those involved in EMT, extracellular matrix remodeling, and creation of an immunosuppressive tumor microenvironment.

The **immunomodulatory consequences** of TGF- β pathway inhibition represent a particularly significant aspect of **vactosertib**'s mechanism of action. Preclinical and clinical data demonstrate that **vactosertib** treatment reduces expression of immune checkpoint molecules including PD-1 on CD8+ T-cells and PD-L1/PD-L2 on tumor cells, reinvigorates cytotoxic T-lymphocyte activity, enhances NK cell function, and counteracts Treg-mediated immunosuppression [1] [2] [4]. These immunorestorative effects provide a strong rationale for combining **vactosertib** with other immunotherapeutic agents, including immune checkpoint inhibitors, to overcome resistance mechanisms in poorly immunogenic tumors.



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Figure 1: **Vactosertib** inhibition of TGF- β signaling pathway. **Vactosertib** binds to TGF- β receptor I kinase domain, blocking Smad2/3 phosphorylation and subsequent pro-tumor gene expression.

Clinical Evidence & Efficacy Data

Phase 1b Trial in Multiple Myeloma

A significant body of clinical evidence for **vactosertib** originates from a **phase 1b clinical trial** (NCT03143985) investigating the combination of **vactosertib** with pomalidomide in relapsed and/or refractory multiple myeloma (RRMM) patients who had received ≥ 2 prior lines of chemoimmunotherapy [1] [2]. This single-center, single-arm study employed a classical 3+3 dose escalation design to evaluate safety, tolerability, and preliminary efficacy. The **dosing schedule** involved **vactosertib** administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with pomalidomide given at 4 mg daily on days 1-21 [1]. The study established 200 mg twice daily as the **maximum tolerated dose** without observed dose-limiting toxicities at lower dose levels (60 mg qd, 120 mg qd, and 100 mg bid) [2].

Table 2: Efficacy outcomes from phase 1b trial of **vactosertib** + pomalidomide in RRMM

Efficacy Parameter	Results	Historical Control (Pomalidomide Alone)
6-Month Progression-Free Survival (PFS-6)	82%	~20%
Clinical Benefit Rate	75% (15/20 patients)	Not reported
Best Response (IMWG Criteria)		
- Partial Response (PR)	20% (4 patients)	
- Minimal Response (MR)	20% (4 patients)	
- Stable Disease (SD)	35% (7 patients)	
- Disease Progression (PD)	25% (5 patients)	
Median Time to Response	8 weeks	

Efficacy Parameter	Results	Historical Control (Pomalidomide Alone)
Median Duration of Response	~12 weeks	

The trial demonstrated **remarkable efficacy signals** with **vactosertib** combination therapy achieving 82% progression-free survival at 6 months (PFS-6), substantially exceeding the approximately 20% PFS-6 historically observed with pomalidomide alone in similar patient populations [2]. The **clinical benefit rate** (encompassing complete response, very good partial response, partial response, minimal response, and stable disease) reached 75% across all dose levels, with responses observed even in heavily pretreated patients who had received a median of 2 prior lines of therapy [1] [2]. Importantly, **correlative translational studies** conducted alongside the clinical trial provided mechanistic insights, demonstrating that **vactosertib** treatment reduced TGF- β levels in patient bone marrow, decreased PD-1 expression on CD8+ T-cells, and reduced PD-L1/PD-L2 expression on patient CD138+ plasma cells, consistent with its proposed mechanism of reversing tumor-mediated immunosuppression [1].

Safety and Tolerability Profile

The **safety analysis** from the phase 1b trial indicated that **vactosertib** combined with pomalidomide was generally well-tolerated with a manageable adverse event profile [2]. The most common hematological adverse events included grade 3 decreases in white blood cells (55% of patients), decreased neutrophils (20% grade 4), while non-hematological toxicities were generally mild to moderate in severity [2]. A single **dose-limiting toxicity** event (grade 4 hepatotoxicity) was reported, but there were no treatment-related deaths within 30/90 days of treatment [2]. This favorable safety profile enabled prolonged drug administration in responding patients, with some patients receiving up to 12 cycles of combination therapy [1] [2].

Preclinical Evidence & Combination Strategies

Pancreatic Cancer Models

Substantial preclinical evidence supports the **therapeutic potential** of **vactosertib** in combination with various targeted and cytotoxic agents across multiple cancer types, with particularly compelling data in pancreatic ductal adenocarcinoma (PDAC). In orthotopic mouse models of pancreatic cancer, the combination of **vactosertib** with T1-44 (a PRMT5 inhibitor) demonstrated **profound synergistic activity**, significantly reducing tumor size and surrounding tissue invasion while dramatically improving long-term survival compared to either agent alone [5]. Specifically, the combination treatment resulted in greater than 90% reduction in average tumor area compared to vehicle-treated controls, with 60% of mice surviving more than 50 days in the combination group compared to no survival benefit with single-agent treatment [5].

RNA sequencing analysis of tumor tissues from these models revealed that the combination of **vactosertib** and T1-44 significantly altered the expression of genes involved in critical cancer progression pathways including cell migration, extracellular matrix organization, angiogenesis, and apoptotic processes [5]. The combination treatment markedly **downregulated pro-tumorigenic genes** including Mmp9, Cxcl12, Cdh1, Fap, Itga6, Mdk, Aif1, and Mif, while upregulating the perforin gene Prf1, potentially enhancing natural killer cell activity [5]. Additionally, the study identified Btg2, a known tumor suppressor factor, as being markedly induced by the combination treatment, with subsequent functional validation demonstrating that Btg2 overexpression inhibited epithelial-mesenchymal transition (EMT), blocked cell migration, and promoted cancer cell death [5].

Gemcitabine Combination in Pancreatic Cancer

Further supporting its application in pancreatic cancer, **vactosertib** has demonstrated **synergistic activity with gemcitabine**, a standard chemotherapeutic agent for PDAC [6]. Research has shown that TGF- β signaling contributes to the rapidly acquired resistance and incomplete response to gemcitabine in pancreatic cancer, while **vactosertib** co-treatment significantly sensitized pancreatic cancer cells to gemcitabine by synergistically inhibiting viability [6]. The combination **significantly attenuated** the expression of major extracellular matrix components including collagens, fibronectin, and α -SMA, resulting in potent induction of mitochondrial-mediated apoptosis, enhanced gemcitabine-mediated cytotoxicity, and inhibition of tumor ECM accumulation [6]. Additionally, the combination decreased metastatic potential through inhibition of migration and invasion in vitro, and significantly suppressed tumor growth in orthotopic pancreatic cancer models in vivo [6].

Technical Protocols & Experimental Methodology

In Vitro Assessment of **Vactosertib** Activity

Cell viability assays to evaluate **vactosertib** effects typically employ the XTT colorimetric method, which measures metabolic activity as a surrogate for cell viability [1]. The standard protocol involves seeding approximately 5,000 cells per well in 96-well plates containing complete RPMI media without phenol red, followed by treatment with **vactosertib** at specified concentrations for 72 hours under standard cell culture conditions. After the incubation period, **activated XTT reagent** (50 μ L) is added to each well, followed by additional incubation for 3 hours at 37°C. Absorbance is then measured at 475nm, with results normalized to untreated control cells to determine percentage viability [1]. For combination studies with other agents (e.g., chemotherapeutics, targeted therapies), standard synergy analysis methods such as the Chou-Talalay method are recommended to calculate combination indices and determine whether drug interactions are additive, synergistic, or antagonistic.

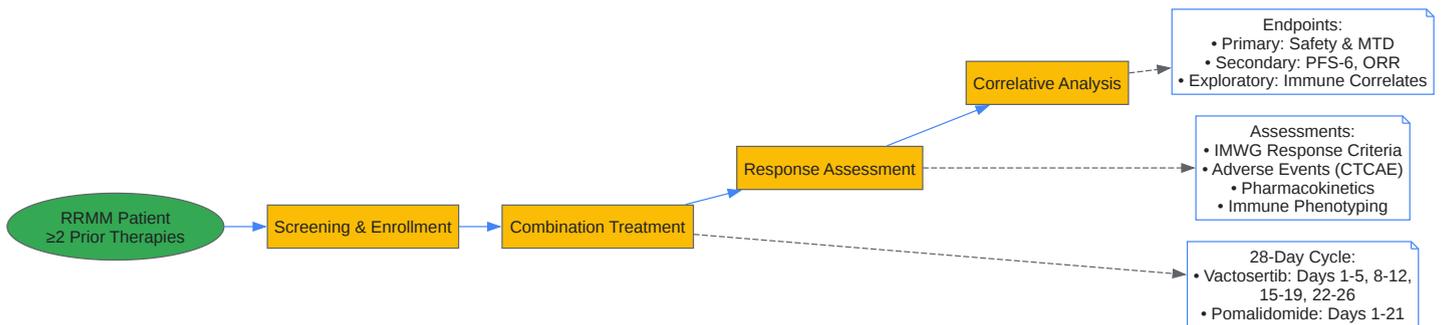
Flow cytometry protocols for immunophenotyping of patient-derived cells involve collecting bone marrow samples and isolating mononuclear cells (BMMCs) through density gradient centrifugation followed by RBC lysis [1]. Specific cell populations (e.g., CD138+ plasma cells, CD8+ T-cells) can be isolated using immunomagnetic selection kits such as the EasySep human CD138 positive selection kit II or EasySep direct human CD8+ T-cell isolation kit [1]. For surface marker analysis, approximately 10^6 cells per assay are washed and resuspended in 100 μ L FACS staining buffer containing fluorochrome-conjugated antibodies and respective isotype controls, followed by incubation at room temperature for 15 minutes and three washes before acquisition on a flow cytometer [1]. Key immunomodulatory markers to assess include PD-1, PD-L1, PD-L2, and activation markers on T-cell subsets.

In Vivo Dosing Regimens

*Table 3: Preclinical dosing regimens of **vactosertib** in animal models*

Cancer Model	Combination Agent	Vactosertib Dose	Administration Schedule	Key Findings
Orthotopic Pancreatic (Panc02)	T1-44 (PRMT5 inhibitor)	Not specified	Oral administration	Significant survival benefit, reduced tumor invasion
Orthotopic Pancreatic	Gemcitabine	Not specified	Oral administration	Suppressed tumor growth, reduced metastasis
Colorectal Cancer Liver Metastasis	Anti-PD1 immunotherapy	50 mg/kg (estimated)	Twice daily	Eradicated liver metastases
Syngeneic Breast Cancer	Not reported	2.5 mg/kg	Daily	Suppressed progression, enhanced CTL responses

The **clinical dosing schedule** established in the phase 1b trial for multiple myeloma involves **vactosertib** administration for five consecutive days weekly for four weeks (days 1-5, 8-12, 15-19, 22-26) in 28-day cycles, with a two-day rest period included each week [1] [2]. This intermittent scheduling strategy may help manage potential long-term toxicities while maintaining therapeutic efficacy. For preclinical studies, **daily oral administration** has been commonly employed, with doses typically ranging from 2.5-50 mg/kg depending on the specific cancer model and combination partners [5] [4].



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Figure 2: Clinical trial workflow for **vactosertib** phase 1b study in relapsed/refractory multiple myeloma (RRMM)

Clinical Trial Landscape & Future Directions

The **clinical development program** for **vactosertib** encompasses multiple cancer types, with ongoing trials investigating its potential in combination with standard therapies and novel agents. Current clinical trials registered on ClinicalTrials.gov include investigations in **multiple myeloma** (NCT03143985), **pancreatic cancer**, **non-small cell lung cancer**, **advanced colorectal cancer**, and other solid tumors [5] [4]. The promising early-phase clinical data, particularly the significant improvement in PFS-6 observed in RRMM patients receiving **vactosertib** plus pomalidomide compared to historical controls, provides strong rationale for continued development in larger randomized trials [1] [2].

Future research directions should focus on several key areas. First, **biomarker development** is crucial to identify patient populations most likely to benefit from **vactosertib** therapy, potentially including measures of TGF- β pathway activation, tumor microenvironment characteristics, or specific genetic alterations [4]. Second, **rational combination strategies** with immunotherapeutic agents, particularly immune checkpoint

inhibitors, warrant expanded investigation based on strong preclinical evidence supporting synergistic activity [4] [3]. Third, optimization of **dosing schedules** to maximize antitumor efficacy while minimizing potential long-term toxicities requires further exploration, including intermittent versus continuous dosing regimens [1] [2]. Finally, expanded evaluation in **fibrosis-associated malignancies** and other TGF- β -driven pathologies may uncover additional therapeutic applications for this promising targeted agent.

Conclusion

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